Product packaging for Non-2-enal(Cat. No.:CAS No. 30551-15-6)

Non-2-enal

Cat. No.: B1206501
CAS No.: 30551-15-6
M. Wt: 140.22 g/mol
InChI Key: BSAIUMLZVGUGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Non-2-enal (CAS 2463-53-8) is an unsaturated aldehyde of significant interest in various research fields, particularly as a key analyte in flavor and aroma studies. It is widely recognized for its low odor threshold and distinct organoleptic properties, which are often described as fatty, green, waxy, and reminiscent of cucumber or melon . This compound is a crucial marker for oxidative aging in the food and beverage industry. It is famously identified as a primary compound responsible for the "cardboard" or "papery" off-flavor in aged beer, making it essential for studies on beer staling and flavor stability . Furthermore, its presence and formation are subjects of research in other areas, including the analysis of buckwheat aroma and investigations into human body odor alterations associated with aging . Beyond its role in food and fragrance science, this compound and its oxidative derivatives, such as 4-hydroxy-2-nonenal and 4-oxo-2-nonenal, are studied in the context of lipid oxidation in meat products, where they contribute to sensory degradation and are investigated for their potential cytotoxic effects . Researchers value this compound for its application in understanding the mechanisms of lipid peroxidation and the resulting quality deterioration in consumer goods. This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B1206501 Non-2-enal CAS No. 30551-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30551-15-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-2-enal

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3

InChI Key

BSAIUMLZVGUGKX-UHFFFAOYSA-N

SMILES

CCCCCCC=CC=O

Canonical SMILES

CCCCCCC=CC=O

density

0.855-0.865

Other CAS No.

2463-53-8

physical_description

White to slightly yellow liquid;  Powerful, penetrating fatty, violet aroma

Pictograms

Irritant

solubility

Soluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

Synonyms

2(E)-nonenal
2-nonenal
2-nonenal, (cis)-isomer
2-nonenal, (trans)-isomer
cis-2-nonenal
trans-2-nonenal

Origin of Product

United States

Occurrence and Biosource Research

Presence in Food Matrices and Environmental Samples

Identification in Processed Foods (e.g., aged beer, buckwheat)

Non-2-enal plays a crucial role in the flavor and aroma of several processed foods, notably aged beer and buckwheat.

In aged beer , trans-2-nonenal, an isomer of this compound, is considered a key aroma component and is largely responsible for the development of "stale" or "papery" off-flavors that characterize aged beer wikipedia.orgwikipedia.orgperflavory.com. Its presence is a significant indicator of beer aging wikipedia.orgwikipedia.org.

The contribution of trans-2-nonenal to buckwheat flavor is highlighted by its high OAV values across various samples:

CompoundOAV Range (Buckwheat) nih.govAroma Description nih.gov
Nonanal119.3 to 466.8Fatty, lime peel, citrus
trans-2-Nonenal219.8 to 489.2Fatty, lime peel, citrus

Beyond aged beer and buckwheat, this compound is also naturally present in a variety of other foods, including coffee, watermelon, cucumbers, redcurrants, orris oil, palm oil, and potatoes nih.gov.

Characterization in Environmental Volatile Organic Compound Profiles

This compound has been characterized as a volatile organic compound (VOC) in environmental contexts, particularly in relation to plant emissions.

Studies on barley (Hordeum distichon L.) roots have revealed that this compound is among the volatile aldehydes produced nih.gov. Crushed barley roots primarily produce four volatile aldehydes: hexanal, (E)-hex-2-enal, (E)-non-2-enal, and (E,Z)-nona-2,6-dienal nih.gov. Furthermore, when barley roots are mechanically injured, (E)-non-2-enal and (E,Z)-nona-2,6-dienal are the only VOCs emitted in quantifiable amounts into artificial soil nih.gov. The production pattern of these VOCs in barley roots exhibits a strong age-dependent trend nih.gov.

This compound has also been identified in the VOC profiles of seaweeds . For instance, in the green macroalga Ulva lactuca from the Yellow Sea of China, the abundance of (E)-non-2-enal was observed to increase from May to September researchgate.net.

Compound Names and PubChem CIDs

Biochemical Pathways and Formation Mechanisms

Lipid Peroxidation Pathways Leading to Non-2-enal Formation

Lipid peroxidation is a complex process involving the interaction of oxygen-derived free radicals with polyunsaturated fatty acids (PUFAs), leading to the production of various reactive electrophilic aldehydes nih.govnih.gov.

This compound is specifically generated by the oxidative degradation of omega-7 unsaturated fatty acids nih.gov. Studies have shown a direct correlation between aging and the production of this compound, linked to increased levels of omega-7 fatty acids and lipid peroxides in skin surface lipids nih.govchemeurope.com. Palmitoleic acid and vaccenic acid are key omega-7 unsaturated fatty acids involved in this process chemeurope.com.

A study analyzing body odor components found that this compound was detected primarily in individuals aged 40 years or older, and its presence correlated positively with the amount of omega-7 unsaturated fatty acids and lipid peroxides in skin surface lipids nih.gov. Degradation tests confirmed that this compound was generated only when omega-7 unsaturated fatty acids were oxidatively decomposed using lipid peroxides as an initiator nih.gov.

Reactive Oxygen Species (ROS) play a crucial role in initiating lipid peroxidation nih.govfrontiersin.org. This process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group in PUFAs by free radicals (e.g., hydroxyl radical, alkoxyl radical, peroxyl radical), leading to the formation of a carbon-centered alkyl radical nih.govmdpi.com. This alkyl radical then reacts with molecular oxygen to form a peroxyl radical, which can further abstract another hydrogen atom, initiating a self-perpetuating chain reaction nih.govfrontiersin.org.

The brain, with its high levels of PUFAs, redox transition metal ions, and high oxygen consumption, is particularly susceptible to lipid peroxidation mediated by free radicals nih.gov. ROS are endogenously produced in various cellular compartments, including mitochondria, endoplasmic reticulum, plasma membrane, and peroxisomes physiology.org. While low levels of ROS are essential for redox signaling, elevated levels contribute to oxidative stress and cellular damage, leading to the formation of lipid peroxidation products like this compound frontiersin.orgphysiology.org.

This compound is one of many aldehydes produced as secondary products during lipid peroxidation nih.gov. It shares pathways and characteristics with other well-studied lipid peroxidation products, such as 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA) nih.govnih.govwikipedia.org.

4-HNE is a highly reactive α,β-unsaturated hydroxyalkenal and is considered the primary α,β-unsaturated hydroxyalkenal formed during lipid peroxidation wikipedia.orgguidetopharmacology.org. Both this compound and 4-HNE can induce significant oxidative damage to proteins by forming covalent adducts with amino acid residues like cysteine, histidine, and lysine (B10760008), thereby disrupting normal protein function wikipedia.org. This protein modification can contribute to cellular dysfunction observed in neurodegenerative diseases such as Alzheimer's and Parkinson's wikipedia.org.

MDA is another abundant aldehyde produced from lipid peroxidation, particularly from omega-3 and omega-6 fatty acids nih.govnih.govwikipedia.org. While MDA is known for its mutagenic properties, 4-HNE is generally considered the most toxic among these aldehydes nih.gov. The formation of these aldehydes, including this compound, MDA, and 4-HNE, signifies the progression of oxidative stress and lipid degradation in biological systems nih.govnih.gov.

Biological and Ecological Research Significance

Role in Inter- and Intra-species Chemical Communication

Non-2-enal plays a role in the complex chemical language exchanged between and within different species, particularly in plant-insect interactions.

Plants emit a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment and other organisms. This compound, specifically the (E)-non-2-enal isomer, is one such VOC released by plant roots, notably barley ( Hordeum vulgare L.) roots. researchgate.netuliege.befrontiersin.org These emissions are part of a broader blend of aldehydes, including hexanal, (E)-hex-2-enal, and (E,Z)-nona-2,6-dienal, which can vary depending on the plant's developmental stage and in response to mechanical injury. researchgate.netuliege.befrontiersin.orgnih.gov Plant VOCs are crucial for communication within ecosystems, influencing the behavior and ecological interactions of various organisms such as insects, fungi, bacteria, and viruses. mdpi.com Herbivore-induced plant volatiles (HIPVs), which can include this compound, are known to modify insect behavior, attract natural enemies of herbivores, and even prime neighboring plants to enhance their defensive capabilities against future attacks. mdpi.commdpi.com

(E)-non-2-enal acts as a chemical cue influencing insect behavior, particularly serving as an attractant for wireworms (Coleoptera: Elateridae). researchgate.netuliege.beoup.com Studies using olfactometer assays have demonstrated that wireworm larvae, such as Agriotes sordidus and Agriotes sputator, are attracted to this compound. researchgate.netuliege.beoup.com While a synthetic blend containing (E)-non-2-enal along with other aldehydes like hexanal, (E)-hex-2-enal, and (E,Z)-nona-2,6-dienal can attract wireworms, live roots tend to be more attractive, partly due to the additional presence of carbon dioxide. researchgate.net The attraction of wireworms to these root-emitted aldehydes highlights their importance in host plant localization for these subterranean pests. researchgate.netuliege.be

Table 1: Key Aldehydes Attracting Wireworms from Plant Roots

CompoundRole in Wireworm AttractionSource Plant(s)
HexanalAttractantBarley, Maize
(E)-Hex-2-enalAttractantBarley, Maize
(E)-Non-2-enalAttractantBarley, Maize
(E,Z)-Nona-2,6-dienalAttractantBarley, Maize

Data compiled from references researchgate.netuliege.befrontiersin.org.

Contribution to Biological Odor Signatures

This compound is a significant component in the complex array of volatile compounds that contribute to biological odor signatures, particularly in humans.

Research has identified 2-nonenal (B146743), specifically the trans-2-nonenal isomer, as a primary contributor to the characteristic "old person smell" or age-related human body odor. smolecule.comresearchgate.netchemeurope.com This compound is typically detected in individuals aged 40 years and older, with its concentration increasing noticeably with advancing age. smolecule.comresearchgate.netchemeurope.com The formation of 2-nonenal is linked to the oxidative degradation of omega-7 unsaturated fatty acids, such as palmitoleic acid, and lipid peroxides present on the skin surface. smolecule.comresearchgate.netchemeurope.comgoogle.com This oxidative process is observed to increase with aging, leading to higher levels of 2-nonenal. smolecule.comresearchgate.net Consequently, 2-nonenal serves as a potential biochemical marker for the aging process. smolecule.comresearchgate.net Analytical techniques, such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS), are employed to quantify 2-nonenal levels for non-invasive body odor assessment. smolecule.com

Table 2: Detection of 2-Nonenal in Human Body Odor by Age Group

Age Group (Years)2-Nonenal Detection
26-39Not detected
40-75Detected and increases with age

Data compiled from references smolecule.comresearchgate.netchemeurope.com.

Modulation of Biochemical Processes

This compound is involved in biochemical processes primarily through its formation and its reactivity with biological molecules. It is generated as a product of the oxidative degradation of omega-7 unsaturated fatty acids. smolecule.comresearchgate.netchemeurope.comgoogle.com Furthermore, research indicates that 2-nonenal can interact directly with various biological molecules. For instance, it has been shown to react with proteins, such as human serum albumin, by preferentially modifying lysine (B10760008) residues. smolecule.com This covalent modification suggests implications for understanding how products of lipid peroxidation, including 2-nonenal, might affect protein function and stability within biological systems. smolecule.com While 2-nonenal is also an intermediate in the formation of 4-hydroxy-2-nonenal (4-HNE) during arachidonic acid peroxidation, its direct modulation of biochemical processes extends to its capacity for covalent modifications of proteins. smolecule.commdpi.com

Interactions with Metabolic Enzymes (e.g., Aldehyde Dehydrogenase, Enone Reductase 1)

This compound interacts with key metabolic enzymes, primarily targeting aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1) wikipedia.org. These enzymes are crucial for aldehyde metabolism and are nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [NAD(P)]-dependent wikipedia.org. ALDH biosensors are reactive to various aldehydes, including this compound, whereas ER1 biosensors exhibit high selectivity wikipedia.org. Specifically, Aldehyde Dehydrogenase 1 (ALDH1A1) has been shown to catalyze the NADP+-dependent oxidation of (E)-non-2-enal to (E)-non-2-enoate. This enzymatic conversion represents a detoxification pathway for such reactive aldehydes.

Involvement in Oxidative Stress Responses at the Cellular Level

This compound is a direct product of lipid peroxidation, and its presence is frequently linked to oxidative stress wikipedia.org. Oxidative stress, characterized by elevated levels of reactive oxygen species (ROS), leads to the peroxidation of lipids, thereby generating reactive aldehydes like this compound wikipedia.org. At the cellular level, this compound can disrupt signal transduction pathways and protein activity, initiate inflammatory responses, and induce cellular apoptosis wikipedia.org. The formation and accumulation of such reactive aldehydes are indicative of an imbalance in the cellular redox system. These aldehydes can cause irreversible modifications to essential cellular components, including phospholipids, proteins, and DNA, leading to impaired cellular function.

Formation of Adducts with Biomolecules (Proteins, Lipids, Nucleic Acids) and their Biological Impact

As a reactive aldehyde, this compound possesses the ability to form covalent adducts with various biomolecules, including proteins, lipids, and nucleic acids. This compound can modify proteins by forming covalent adducts with specific amino acid residues such as cysteine, histidine, and lysine wikipedia.org. This modification can lead to the disruption of normal protein function and contribute to cellular dysfunction.

Similar to this compound, other reactive aldehydes produced during lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), also form adducts with biomolecules. HNE forms promutagenic exocyclic DNA adducts with DNA bases, which can interfere with DNA transcription and replication, potentially inducing mutations. HNE-derived protein adducts serve as important markers of lipid peroxidation and are implicated in various pathological conditions, including neurodegenerative diseases, ophthalmic diseases, and certain cancers. Furthermore, ONE, a highly reactive protein crosslinker, forms adducts in high-density lipoprotein (HDL), which contributes to HDL dysfunction and the pathogenesis of atherosclerosis. The excessive formation of these aldehyde-biomolecule adducts can lead to impaired cell signaling, genetic mutations, and ultimately, cell death.

Association with Uremic Syndrome Pathobiochemistry

This compound has been identified as a uremic toxin. Uremic toxins are a diverse group of molecules that accumulate in the body due to impaired kidney function, leading to uremic syndrome. These toxins are broadly categorized based on their chemical and physical characteristics, including small, water-soluble, non-protein-bound compounds; small, lipid-soluble and/or protein-bound compounds; and larger middle-molecules. Given its reactive nature and ability to form adducts with biomolecules, this compound falls into the category of lipid-soluble and/or protein-bound uremic toxins. Chronic exposure to these uremic toxins, including this compound, is associated with the development of various severe health conditions such as renal damage, chronic kidney disease, and cardiovascular disease. The accumulation of this compound contributes to the complex pathobiochemistry of uremic syndrome.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for the separation of Non-2-enal from other volatile and semi-volatile compounds present in samples, allowing for its precise detection and quantification.

GC-MS is a widely employed technique for the analysis of volatile organic compounds (VOCs) like this compound, offering high sensitivity and specificity.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent method for the determination of this compound, particularly in food products and biological samples due to its efficiency in extracting volatile compounds. This technique involves the adsorption of volatile analytes from the sample headspace onto a solid-phase microextraction fiber, followed by thermal desorption into the GC-MS system.

Research has demonstrated the effectiveness of HS-SPME-GC-MS for the analysis of (E)-2-nonenal in various matrices. For instance, a method developed for the determination of (E)-2-nonenal in Brazilian beer samples utilized a carboxen-polydimethylsiloxane (CAR-PDMS) fiber. Optimal extraction conditions were identified as 15 minutes of equilibrium and 90 minutes of extraction at 50 °C. This method demonstrated linearity in the range of 0.02 to 4.0 µg·L⁻¹, with a correlation coefficient of 0.9994. The limits of detection (LOD) and quantification (LOQ) were established at 0.01 µg·L⁻¹ and 0.02 µg·L⁻¹, respectively. In practical applications, (E)-2-nonenal was detected in all analyzed beer samples at levels ranging from 0.17 to 0.42 µg·L⁻¹. researchgate.net

Table 1: Key Research Findings for this compound Analysis by HS-SPME-GC-MS

Sample MatrixFiber TypeOptimized Extraction ConditionsLinearity RangeLOD/LOQResearch FindingCitation
Brazilian BeerCAR-PDMS15 min equilibrium, 90 min extraction @ 50 °C0.02-4.0 µg·L⁻¹0.01/0.02 µg·L⁻¹Detected at 0.17-0.42 µg·L⁻¹ researchgate.net
Human Body OdorPDMS/DVB45 min extraction @ 50 °C1-50 ng22 pg (LOD)Efficiently extracted and concentrated mdpi.comresearchgate.net
Apricot FruitsNot specifiedNot specifiedNot specifiedNot specifiedIdentified as a key aroma compound nih.gov

Thermal Desorption (TD) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combined sampling and analysis technique. It is particularly effective for the separation and characterization of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), even when they are present in trace amounts. measurlabs.com TD-GC-MS offers significant advantages by selectively removing and concentrating compounds, leading to enhanced sensitivity and enabling the detection of trace-level contaminants. This method also minimizes sample preparation compared to solvent extraction techniques, reducing exposure to toxic solvents. measurlabs.combath.ac.uk

The TD process typically involves two stages: first, off-line collection and concentration of organic vapors from samples onto sorbent-packed collection tubes, followed by transfer of the compounds to a secondary focusing trap within a TD autosampler unit using a carrier gas. The secondary trap is then rapidly heated to desorb and introduce the volatiles onto the GC column for separation. This process can achieve up to a 10⁶-fold up-concentration, significantly improving sensitivity for trace-level analysis. bath.ac.uk While direct specific findings for this compound using TD-GC-MS alone are less extensively detailed in the provided search results, the technique's general capabilities make it highly applicable for the analysis of such volatile aldehydes in various matrices. For instance, thermal desorption has been used to characterize the volatile aromatic profile of cork, demonstrating its utility in altering and analyzing VOC profiles. mdpi.com

Two-Dimensional Gas Chromatography (2D-GC, often comprehensive GC×GC) coupled with Mass Spectrometry (MS) and Olfactometry (O) (GC-MS/O or GC×GC-TOFMS and GC-O/MS) is an advanced analytical approach used for the detailed characterization of complex aroma profiles. This technique allows for the separation of co-eluting compounds in the first dimension by employing a second column with different selectivity, significantly enhancing peak capacity and resolution. The olfactometry port enables sensory evaluation by human assessors, directly linking chemical compounds to their perceived odors.

Table 2: Research Findings for this compound Analysis by 2D-GC-MS/O

Sample MatrixAnalytical TechniqueOdor AttributesContribution to AromaCitation
Cooked SorghumGC-O/MSGreen, fruity, fattyImportant aldehyde influencing flavor mdpi.com
Dark ChocolatesGC-O/MSNot specifiedKey chocolate aldehyde, discriminant odorant cirad.fr

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a chromatographic technique employed for the separation and quantification of compounds, including this compound, particularly when they possess a chromophore that absorbs UV light.

An analytical method was developed for the determination of E-2-nonenal in beer using HPLC with UV detection. This method involves initial steam distillation of the beer sample, followed by an extraction and concentration step utilizing solid-phase extraction (SPE). The primary advantages of this approach are its speed and simplicity when compared to other existing methodologies for E-2-nonenal determination in beer. The developed conditions ensure that interference from E-2-nonenal formed by the degradation of its precursors during steam distillation is almost negligible, and the presence of sulfur dioxide at legal levels does not interfere with the assay. This method has been successfully applied in comparative studies of fresh and aged beers, both naturally and forced aged. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), encompassing both targeted and untargeted analysis, is a powerful analytical technique widely utilized for the sensitive and specific detection of various compounds, including aldehydes and their metabolites. While direct LC-MS/MS methods specifically for this compound are less frequently highlighted in the provided literature compared to GC-MS, the principles and applications for related lipid peroxidation products demonstrate its applicability.

LC-MS/MS is recognized for its high sensitivity and specificity, making it suitable for volatile organic compounds. Often, sample derivatization is employed to enhance volatility and stability for optimal analysis. For instance, methods for the quantification of 4-hydroxy-trans-2-nonenal (HNE), a related α,β-unsaturated aldehyde and a major product of lipid peroxidation, and its Michael adducts with peptides like glutathione, carnosine, and anserine, have been developed using LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode. These assays are sensitive, selective, specific, and rapid, serving as early markers of oxidative stress. researchgate.net

Synthetic and Chemoenzymatic Approaches for Research

Laboratory Synthesis of Non-2-enal and its Isomers for Mechanistic Studies

Laboratory synthesis provides controlled routes to this compound and its isomers, enabling detailed studies of their properties and reactions.

Aldol (B89426) condensation is a foundational carbon-carbon bond-forming reaction in organic chemistry, widely utilized for the synthesis of α,β-unsaturated aldehydes and ketones. This reaction involves the nucleophilic addition of an enolate ion, derived from an aldehyde or ketone, to the carbonyl group of another aldehyde or ketone molecule, forming a β-hydroxy carbonyl compound. This initial aldol addition product then undergoes a subsequent dehydration, typically upon heating, to yield the conjugated α,β-unsaturated carbonyl compound science.govresearchgate.netbibliotekanauki.plox.ac.ukacs.orgjocpr.comnih.gov. While specific detailed synthetic procedures for this compound solely via aldol condensation are not extensively documented in readily available literature, the general principles of aldol condensation are applicable to the synthesis of α,β-unsaturated aldehydes of this class, including this compound. The reaction's versatility allows for the creation of diverse carbon skeletons, making it a viable route for preparing precursors or direct synthesis of such compounds.

Cross-metathesis reactions, particularly those employing Grubbs' catalysts, represent a powerful tool for the synthesis of α,β-unsaturated aldehydes. This methodology facilitates the formation of new carbon-carbon double bonds between two different olefin partners. For instance, α,β-unsaturated aldehydes, including those of interest in the fragrance industry, have been successfully prepared through cross-metathesis reactions between electron-deficient olefins (such as acrolein) and various 1-alkenes, including 1-octene (B94956) and 1-hexene (B165129) nih.gov.

The application of cross-metathesis extends to enantioselective synthesis, often by incorporating chiral precursors. A notable example is the practical and highly enantioselective synthesis of (R)- and (S)- (E)-4-hydroxythis compound (HNE), a nonenal derivative. This synthesis involved a cross-metathesis reaction between commercially available oct-1-en-3-ol and acrolein in the presence of a second-generation Grubbs catalyst. The enantiomeric purity of the HNE products was achieved by utilizing enantiomers of oct-1-en-3-ol, which were themselves obtained through lipase-catalyzed resolution of the racemic alcohol. This demonstrates that while this compound itself might be synthesized, its chiral analogues or precursors can be prepared enantioselectively using a combination of enzymatic resolution and cross-metathesis.

Biocatalytic and Chemoenzymatic Production Methods

Biocatalytic and chemoenzymatic approaches leverage the specificity and efficiency of enzymes to produce this compound, often with high selectivity and under milder conditions compared to traditional chemical synthesis.

This compound is a prominent "green leaf volatile" (GLV), naturally produced in plants through the lipoxygenase (LOX) pathway. This enzymatic cascade begins with the oxygenation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), by lipoxygenase enzymes. The resulting hydroperoxides are then acted upon by hydroperoxide lyase (HPL), which cleaves them to produce various volatile aldehydes, including C9 aldehydes like nonenal ox.ac.uk. Specifically, the formation of cis-3-nonenal and trans-2-nonenal has been linked to the lipoxygenase pathway in plants. This enzyme-mediated transformation is a key natural route for the biosynthesis of this compound, and understanding this pathway is vital for its biotechnological production.

Lipases are a class of hydrolase enzymes widely employed in biocatalysis for their ability to catalyze esterification, transesterification, and hydrolysis reactions, often with high enantioselectivity. While direct lipase-catalyzed resolution of this compound itself is less commonly reported due to the potential instability of α,β-unsaturated aldehydes under certain enzymatic conditions, lipases play a crucial role in the enantioselective synthesis of its analogues.

A significant example involves the enzymatic resolution of oct-1-en-3-ol, a precursor to 4-hydroxythis compound (HNE), which is structurally related to this compound. Racemic oct-1-en-3-ol can be resolved using Candida antarctica lipase (B570770) (CALB) to yield its enantiomerically pure forms. This resolved chiral alcohol can then be used in subsequent chemical steps, such as cross-metathesis, to synthesize enantiomerically pure 4-hydroxythis compound derivatives. Researchers have opted for the enzymatic resolution of octenol enantiomers rather than HNE enantiomers directly, due to the reported instability of 4-hydroxyalkenals under lipase-catalyzed deacylation conditions. This highlights the strategic use of lipase-catalyzed resolution on stable precursors to achieve enantiopure nonenal analogues.

Advanced Mechanistic and Interaction Studies

Molecular Docking and Binding Studies with Enzymes and Receptors

Non-2-enal engages in interactions with key enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenase (ALDH) and enone reductase 1 (ER1), both of which are nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) [NAD(P)]-dependent enzymes nih.gov. To elucidate these molecular interactions, computational approaches like molecular docking simulations, for instance, those employing AutoDock Vina, are utilized to predict the binding affinities of this compound to various receptors, including olfactory receptors like OR7D4 nih.gov. The stability of these predicted ligand-receptor complexes can then be further assessed through molecular dynamics (MD) simulations, often performed with software such as GROMACS nih.gov. The insights gained from these computational predictions are subsequently validated through in vitro assays, including calcium imaging or electrophysiological assays, to confirm the biological relevance of the predicted binding events nih.gov.

Redox Signaling and Cellular Stress Pathway Modulation by this compound

This compound is a notable byproduct of lipid peroxidation, a process intrinsically linked to the generation of oxidative stress within biological systems nih.gov. Its presence can lead to a cascade of cellular effects, including the disruption of signal transduction, alterations in protein activity, the induction of inflammatory responses, and the initiation of cellular apoptosis nih.gov. Furthermore, this compound has been observed to influence the regulatory mechanisms of natural enzymes that are crucial for the detoxification of other reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) nih.gov. Similar to 4-HNE, this compound is capable of activating cellular stress signaling pathways and promoting the intracellular production of peroxides nih.gov. While low concentrations of reactive oxygen species (ROS) serve as fundamental signaling molecules in redox pathways, elevated levels of ROS, indicative of oxidative stress, signify an imbalance in the cellular redox system. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a pivotal regulator of the endogenous antioxidant response, is known to be modulated by α,β-unsaturated aldehydes, including 4-HNE. Activation of the Nrf2 pathway leads to the induction of antioxidant genes and cellular stress responses, thereby contributing to cellular protection against oxidative damage.

Characterization of Covalent Adducts with Proteins and Nucleic Acids

As an α,β-unsaturated aldehyde, this compound readily forms stable covalent adducts with nucleophilic amino acid residues present in proteins nih.gov. The primary amino acid targets for these modifications include cysteine, histidine, and lysine (B10760008) nih.gov. For related aldehydes like 4-HNE, the order of reactivity for Michael adduct formation is typically observed as Cysteine > Histidine > Lysine > Arginine. Notably, 2-nonenal (B146743) has been shown to preferentially react with lysine residues in proteins, leading to the formation of a distinct adduct identified as N(epsilon)-3-[(hept-1-enyl)-4-hexylpyridinium]lysine (HHP-lysine). Histidine residues also exhibit specific reactivity towards 2-alkenals and 4-hydroxy-2-alkenals.

The following table summarizes the primary amino acid targets for covalent adduction by this compound and related α,β-unsaturated aldehydes:

Amino Acid TargetType of Adduct Formed (Examples)Reactivity (Relative)
CysteineMichael adducts (thioethers)High (Cys > His > Lys)
HistidineMichael adducts (hemiacetals)Medium
LysineMichael adducts, Schiff bases, HHP-lysineMedium
ArginineSchiff basesLower

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable analytical techniques for the detailed structural characterization and unequivocal identification of covalent adducts formed between this compound (and similar lipid peroxidation products) and proteins or nucleic acids. Methodologies such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) and matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF/MS/MS) are routinely employed for this purpose. These advanced mass spectrometric approaches enable the precise determination of the adduct mass, detailed fragmentation patterns, and ultimately, the elucidation of the specific covalent modifications on individual amino acid residues or nucleotide bases. The integration of ion mobility spectrometry with high-resolution mass analyzers holds promise for further enhancing the analysis of positional isomers, thereby facilitating the unambiguous assignment of modification sites.

The covalent modification of proteins by this compound can lead to significant impairment of their normal biological function nih.gov. Such modifications can induce a broad spectrum of cellular dysfunctions, including alterations in signal transduction pathways, inhibition of enzymatic activity, and mitochondrial dysfunction nih.gov. The loss of enzymatic activity frequently occurs when this compound reacts with amino acid residues that are critical components of enzyme catalytic sites or when modifications induce conformational changes that impede substrate binding or catalytic efficiency. Beyond direct functional impairment, these protein adducts can also trigger cellular apoptosis and contribute to broader cellular dysfunction observed in various pathological conditions nih.gov.

Isotopic Labeling Approaches in Metabolic Tracing and Adductomics

Stable isotope labeling, employing non-radioactive isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), represents a powerful and sophisticated technique for tracing the metabolic fate of compounds like this compound and for conducting comprehensive adductomics studies. Within the framework of metabolic flux analysis (MFA), these isotopes serve as traceable markers, enabling researchers to meticulously map intricate biochemical pathways and quantitatively determine the rates at which metabolites flow through a given metabolic network.

For adductomics, the use of stable isotope-labeled analogs of this compound, such as deuterium-labeled 4-HNE (d4-HNE), has proven successful in investigating the adduction of these aldehydes with proteins and specific nucleophilic groups. This approach facilitates the precise identification and quantification of adducts, thereby providing invaluable insights into the mechanisms of modification and their subsequent biological impact. Furthermore, non-targeted tracer fate detection (NTFD), particularly when coupled with gas chromatography-mass spectrometry (GC/MS), allows for the broad and unbiased detection of all observable metabolites labeled by a stable isotope tracer, offering a systems-level understanding of metabolic changes and adduct formation without requiring prior knowledge of the biological system.

Future Research Directions and Translational Perspectives

Development of Novel Analytical Tools for In Situ Monitoring

The accurate and precise detection of Non-2-enal is paramount for its study across various matrices. Current analytical techniques, such as headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry (HS-SPME-GC-MS), have proven effective for its determination in samples like beer and skin emissions. citeab.commetabolon.com This method allows for efficient extraction and enrichment, demonstrating linearity and sensitivity with detection limits as low as 22 pg in gauze samples. citeab.com

However, a significant future direction involves the development of novel analytical tools capable of in situ and real-time monitoring of this compound. Such advancements would enable a dynamic understanding of its formation, distribution, and degradation in complex biological and environmental contexts. The current methodologies, while robust, often require sample preparation and laboratory-based analysis, limiting their application for continuous, on-site measurements. Future tools could leverage advancements in sensor technologies, potentially including aptamer-based biosensors, which offer high specificity and sensitivity for molecular recognition and can be integrated into systems for measurable electrical or optical signals. fishersci.at The goal is to move towards non-invasive and rapid diagnostic platforms that can detect volatile organic compounds (VOCs) at low concentrations, crucial for both health diagnostics and environmental assessments. flybase.org

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

This compound is formed through several key pathways, primarily involving the oxidative degradation of unsaturated fatty acids. A prominent route is the oxidative degradation of omega-7 unsaturated fatty acids, a process observed to increase with aging. fishersci.caguidetopharmacology.org It is also a significant secondary product of lipid peroxidation, particularly involving ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid. lipidmaps.orgfishersci.cathegoodscentscompany.commdpi.comfishersci.fifishersci.ca This non-enzymatic process, driven by free radical interactions with PUFAs, leads to the formation of reactive electrophilic aldehydes, including this compound and its related compound, 4-hydroxy-2-nonenal (4-HNE). lipidmaps.orgthegoodscentscompany.commdpi.comfishersci.fifishersci.ca Another reported synthesis method is aldol (B89426) condensation, involving the reaction between acetaldehyde (B116499) and heptanal. guidetopharmacology.org

While these formation pathways are recognized, a comprehensive understanding of all undiscovered biosynthetic and degradation pathways remains a critical area for future research. This includes identifying specific enzymatic catalysts involved in its formation and breakdown, as well as the full spectrum of intermediate products. For instance, while thermal stress can degrade this compound into shorter-chain aldehydes like hexanal, heptanal, and octanal, the complete enzymatic machinery governing its metabolic fate in biological systems is less understood. fishersci.ca Detailed research into these pathways could unveil novel therapeutic targets or strategies for controlling this compound levels in various applications.

Comprehensive Understanding of this compound’s Role in Complex Biological Networks

This compound plays a significant role in various biological phenomena. It is a well-known aroma compound, contributing to the characteristic scent of aged beer, buckwheat, and even human body odor, particularly associated with aging. nih.govfishersci.calipidmaps.orgwikipedia.orgfishersci.caguidetopharmacology.org Beyond its sensory impact, research indicates potential biological activities. This compound has been implicated in cytotoxicity and is known to interact with enzymes such as aldehyde dehydrogenase (ALDH) and enoyl-CoA hydratase (ER1), potentially disrupting their normal function. fishersci.ca Its formation is linked to oxidative stress, where it can disrupt signal transduction, alter protein activity, induce inflammation, and trigger cellular apoptosis. lipidmaps.orgfishersci.cathegoodscentscompany.commdpi.comfishersci.fi Furthermore, this compound is classified as a uremic toxin, a group of compounds that can accumulate in individuals with kidney dysfunction and contribute to various health issues. fishersci.ca

Future research needs to delve deeper into the precise molecular mechanisms by which this compound exerts its effects within complex biological networks. This includes mapping its interactions with a broader range of biomolecules, identifying specific signaling pathways it modulates, and understanding its systemic impact on metabolic processes and cellular homeostasis. Such comprehensive understanding is crucial for discerning whether this compound acts primarily as a marker of physiological states, a direct effector of biological responses, or both.

Applications in Biomarker Discovery and Environmental Monitoring

The distinctive presence and formation patterns of this compound lend themselves to significant translational applications in biomarker discovery and environmental monitoring.

Biomarker Discovery: this compound has emerged as a promising biomarker, particularly for aging and age-related metabolic changes. fishersci.caguidetopharmacology.org Its detection in skin emissions provides a non-invasive avenue for assessing age-related body odor, with studies successfully developing methods like HS-SPME-GC-MS for this purpose. guidetopharmacology.orgciteab.com Beyond aging, as a volatile organic compound (VOC), this compound holds potential as a diagnostic biomarker in exhaled breath and other bodily fluids for various physiological conditions or diseases. flybase.org The development of non-invasive and cost-effective diagnostic methods using VOCs is a rapidly evolving field, aiming to replace traditional invasive and time-consuming approaches for early disease detection and continuous health monitoring. flybase.orgmasujournal.org

Environmental Monitoring: this compound's presence in non-food products, resulting from the degradation of fatty acids, suggests its utility in environmental monitoring. wikipedia.org It could serve as an indicator of oxidative degradation processes in materials or as a marker for specific types of contamination. The broader field of VOC detection technologies has significant applications in environmental and industrial monitoring, including the identification of pollutants or hazardous substances. flybase.org Further research is needed to establish robust methodologies for utilizing this compound as a reliable indicator in air quality assessments, water quality monitoring, or in the analysis of material degradation in various environmental contexts. The development of non-lethal and easily deployable biomonitoring tools, including behavioral biomarkers in aquatic ecosystems, also highlights the growing need for compounds like this compound to assess environmental impacts. brainly.in

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.